2-{4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-{4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine ring, a carboxylic acid group, and a substituted benzyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with 4-hydroxy-3-methoxybenzaldehyde to form the corresponding benzyl ether. This intermediate is then subjected to a thiazolidine ring formation reaction, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The benzyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives.
Scientific Research Applications
2-{4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid: A related compound with similar structural features.
Uniqueness
2-{4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring and a substituted benzyl ether moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17ClFNO4S |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H17ClFNO4S/c1-24-16-7-10(17-21-14(9-26-17)18(22)23)5-6-15(16)25-8-11-12(19)3-2-4-13(11)20/h2-7,14,17,21H,8-9H2,1H3,(H,22,23) |
InChI Key |
JSSARJZMIKOZJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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